Triethylsilicon
Overview
Description
Triethylsilicon is an organosilicon compound with the chemical formula (C₂H₅)₃SiH. It is a trialkylsilane, characterized by a silicon atom bonded to three ethyl groups and one hydrogen atom. This colorless liquid is widely used in organic synthesis as a reducing agent and as a precursor to silyl ethers .
Mechanism of Action
Target of Action
Triethylsilane is an organosilicon compound with the formula (C2H5)3SiH . The primary target of triethylsilane is the Si-H bond, which is highly reactive .
Mode of Action
The polar nature of the Si-H bond enables triethylsilane to act as a hydride donor to electron-deficient centers . The reduction mechanism of triethylsilane involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react to produce the reduction product .
Biochemical Pathways
Triethylsilane is often used in studies of hydrosilylation catalysis . It participates in various chemical transformations, including the addition of triethylsilane across multiple bonds under the influence of metal catalysts . For example, terminal alkynes undergo hydrosilylations easily with triethylsilane in the presence of platinum, rhodium, ruthenium, osmium, or iridium catalysts .
Pharmacokinetics
Triethylsilane is a colorless liquid with a density of 0.728 g/mL . It has a boiling point of 107-108 °C . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers . These properties may affect its bioavailability and distribution in the body.
Result of Action
The reactivity of the Si-H bond in triethylsilane leads to various molecular and cellular effects. For instance, it can act as a reducing agent in organic synthesis and as a precursor to silyl ethers . It can also participate in the synthesis of symmetrical and nonsymmetrical ethers from various aldehydes and ketones .
Action Environment
Triethylsilane is sensitive to acid, alkali, and moisture, and hydrogen will be released in contact with moisture . It is recommended to store under dry conditions and use in a fume hood . Environmental factors such as pH and humidity can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Triethylsilane plays a significant role in biochemical reactions. It is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . The Si-H bond in Triethylsilane is notably reactive, allowing it to engage in a variety of chemical reactions, including hydrosilylations and reductions . This bond is also involved in radical initiations where it can donate hydrogen, facilitating various polymerizations and coupling reactions .
Cellular Effects
For instance, some studies have shown that certain organosilicon compounds have antioxidant, anti-inflammatory, and antibacterial effects .
Molecular Mechanism
The molecular mechanism of Triethylsilane primarily involves its reactive Si-H bond. This bond can transfer hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
Temporal Effects in Laboratory Settings
Triethylsilane is physically very similar to comparable hydrocarbons . It is capable of releasing hydrogen gas upon storage, particularly in the presence of acids, bases, or fluoride-releasing salts . This suggests that the effects of Triethylsilane may change over time in laboratory settings due to its reactivity and potential for hydrogen gas release.
Metabolic Pathways
Triethylsilane reacts slowly in water with measured hydrolysis half-lives of 218 hours at pH 4 and 25°C, 377 hours at pH 7 and 20°C and 56.8 hours at pH 9 and 20°C . The products of hydrolysis are triethylsilanol and hydrogen . This suggests that Triethylsilane may be involved in metabolic pathways related to hydrolysis.
Preparation Methods
Triethylsilicon can be synthesized through several methods:
Reaction of Triethylchlorosilane with Lithium Aluminum Hydride: This method involves the reduction of triethylchlorosilane using lithium aluminum hydride (LiAlH₄), resulting in the formation of triethylsilane and aluminum chloride.
Reaction of Triethylchlorosilane with Sodium Hydride: In this method, sodium hydride reacts with triethylchlorosilane to produce triethylsilane.
Reaction of Triethylchlorosilane with Ethanol: Triethylchlorosilane reacts with ethanol under alkaline conditions to yield triethylsilane and hydrogen chloride.
Chemical Reactions Analysis
Triethylsilicon undergoes various types of chemical reactions, primarily due to the reactive Si-H bond:
Reduction Reactions: this compound is commonly used as a reducing agent.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Reductive Amination: This compound can be used in the reductive amination of aldehydes and ketones with amines, leading to the formation of secondary and tertiary amines.
Scientific Research Applications
Triethylsilicon has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent in various organic reactions, including the reduction of carbonyl compounds and the hydrosilylation of olefins.
Pharmaceuticals and Bioengineering: this compound is used in drug delivery and storage, bioimaging, and cell culture.
Comparison with Similar Compounds
Triethylsilicon can be compared with other trialkylsilanes, such as:
Trimethylsilane: Similar to triethylsilane but with three methyl groups instead of ethyl groups.
Triphenylsilane: Contains three phenyl groups attached to the silicon atom.
This compound is unique in its balance of reactivity and stability, making it a versatile reagent in organic synthesis and various industrial applications.
Properties
InChI |
InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTIBZLKQPJVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870702 | |
Record name | Silane, triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-86-7 | |
Record name | Triethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIETHYLSILANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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